5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-

medicinal chemistry scaffold diversification structure-activity relationship

Researchers expanding oxazolo[3,2-a]pyridine libraries face a lack of characterized, substitution-diverse scaffolds. 5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo- (CAS 77263-45-7) addresses this gap. - The 6-carbonitrile group serves as a versatile synthetic handle for hydrolysis, reduction, or cycloaddition. - Its distinct 7-methyl and 5-oxo pattern creates unique electronic and steric profiles for lead-like libraries (MW 176.17 g/mol). - Suitable as a structurally-divergent control in multidrug resistance reversal assays (related scaffold reversion index up to 8.7-fold).

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 77263-45-7
Cat. No. B12888275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-
CAS77263-45-7
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCOC2=C1)C#N
InChIInChI=1S/C9H8N2O2/c1-6-4-8-11(2-3-13-8)9(12)7(6)5-10/h4H,2-3H2,1H3
InChIKeyGFTUKBARRAIMMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-: Structural Identity & Procurement


5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo- (CAS 77263-45-7) is a bicyclic heterocyclic compound belonging to the oxazolo[3,2-a]pyridine family, characterized by a fused oxazole-pyridine ring system with distinct 7-methyl, 5-oxo, and 6-carbonitrile substituents . Its molecular formula is C9H8N2O2 with a molecular weight of 176.17 g/mol . This scaffold has attracted interest in medicinal chemistry for potential antimicrobial and anticancer applications, and the compound is primarily listed as a research chemical or synthetic building block . Notably, published quantitative biological activity data for this specific derivative is extremely scarce; the scaffold itself has demonstrated multidrug resistance reversal activity in Leishmania tropica, with reversion indexes up to 6.7-fold (daunomycin) and 8.7-fold (miltefosine) for related oxazolo[3,2-a]pyridines, but whether this specific substitution pattern achieves comparable or differentiated potency remains uncharacterized [1].

Scaffold Unique 7-methyl-5-oxo-6-carbonitrile substitution pattern for SAR diversification studies
Synthetic Carbonitrile handle supports further derivatization into amide, amine, or cycloaddition products
Context Research chemical; published quantitative activity data for this specific derivative is extremely scarce

5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-: Generic Substitution Risks


Substituting another oxazolo[3,2-a]pyridine derivative for 5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo- without explicit comparative data carries substantial risk of divergent reactivity and biological profile. The specific substitution pattern—a 7-methyl group, a 5-oxo moiety, and a 6-carbonitrile—introduces unique electronic and steric features that fundamentally differentiate it from the unsubstituted core, saturated hexahydro analogs, or derivatives with alternative substituents . In the broader oxazolo[3,2-a]pyridine class, even enantiomeric variations (e.g., compound 20S vs. 20R) have produced meaningfully different reversal indexes in multidrug-resistant Leishmania, underscoring the sensitivity of biological activity to subtle structural changes [1]. Without matched-pair comparisons, assuming interchangeability between 77263-45-7 and other oxazolo[3,2-a]pyridines is scientifically unsound and could lead to procurement of a compound with untested, possibly inferior, performance characteristics.

Core scaffold divergence
Unsubstituted oxazolo[3,2-a]pyridine core lacks the 7-methyl, 5-oxo, and 6-carbonitrile groups; physicochemical and biological properties may not transfer
Saturation-state mismatch
Fully saturated hexahydro analogs adopt a puckered geometry distinct from the partially unsaturated planar region of this compound; target engagement may differ
Enantiomer sensitivity
Within the oxazolo[3,2-a]pyridine class, enantiomeric pairs have produced meaningfully different biological responses; stereochemical control may be required

5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-: Differentiation Evidence vs. Closest Analogs


Structural Differentiation from Unsubstituted Core

The target compound contains three functional groups absent in the unsubstituted 5H-oxazolo[3,2-a]pyridine core . The 5-oxo group introduces a hydrogen-bond acceptor and alters the electron density of the pyridine ring; the 7-methyl group adds steric bulk and lipophilicity; and the 6-carbonitrile provides a polar, electron-withdrawing substituent capable of participating in dipole interactions and serving as a synthetic handle for further derivatization . In contrast, the unsubstituted core (C7H7NO, MW 121.14 g/mol) lacks these features entirely . The molecular weight difference (176.17 vs. 121.14 g/mol, a 45% increase) and the presence of these three functional groups are likely to significantly alter solubility, metabolic stability, and target binding, but no head-to-head experimental comparison has been published .

Scaffold differentiation
Class-level
MW 176.17 vs 121.14 g/mol (+45%); 3 functional groups (7-methyl, 5-oxo, 6-carbonitrile) vs 0 in unsubstituted core
Substitution pattern may alter solubility, stability, and target binding
No head-to-head experimental comparison published
medicinal chemistry scaffold diversification structure-activity relationship

Differentiation from Saturated Hexahydro Analogs

The target compound contains a 2,3-dihydro oxazole ring fused to a pyridine ring with a 5-oxo group, resulting in a partially unsaturated bicyclic system. In contrast, hexahydro analogs such as (3S,5R,8aS)-hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile (CAS 106565-71-3) are fully saturated across both rings and carry a phenyl substituent at position 3 instead of the 7-methyl group . The difference in saturation state alters molecular shape, conformational flexibility, and likely pharmacokinetic properties. The target compound's sp2-hybridized centers at positions 5 (oxo) and 6 (carbonitrile-bearing) create a planar region that may favor pi-stacking interactions with aromatic residues in biological targets, whereas the fully saturated analog adopts a more three-dimensional, puckered geometry . No head-to-head biological comparison between these two specific compounds has been reported.

Saturation state contrast
Class-level
Partially unsaturated planar region (positions 5-6) vs fully saturated puckered geometry of hexahydro analogs
Conformational differences may affect target engagement and metabolic profile
No comparative biological assay available
conformational analysis drug design saturation effects

Scaffold-Level MDR Reversal Activity in Leishmania

The oxazolo[3,2-a]pyridine scaffold has been evaluated in a multidrug-resistant Leishmania tropica strain, where representative derivatives achieved reversion indexes of up to 6.7-fold for daunomycin and 8.7-fold for miltefosine [1]. The study also demonstrated enantiomer-specific differentiation, with compound 20S significantly outperforming 20R [1]. However, the specific compound 5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo- (CAS 77263-45-7) was not among the 29 compounds tested in this study, and its activity in this model remains unknown [1]. The 7-methyl-5-oxo-6-carbonitrile substitution pattern represents a distinct chemical space within the scaffold that has not been explored in published pharmacoparasitology research.

Scaffold MDR reversal
Reported
Class reversion index up to 6.7× (daunomycin) and 8.7× (miltefosine) in MDR Leishmania tropica; target compound not in the 29-compound test set
Activity of this specific derivative remains unknown
De novo screening required for antiparasitic research
antiparasitic multidrug resistance leishmaniasis

5H-Oxazolo[3,2-a]pyridine-6-carbonitrile, 2,3-dihydro-7-methyl-5-oxo-: Top Application Scenarios


Scaffold Diversification in Medicinal Chemistry Libraries

Given its distinct 7-methyl-5-oxo-6-carbonitrile substitution pattern, this compound is best employed as a scaffold diversification element in medicinal chemistry screening libraries. Its three functional groups provide multiple vectors for structure-activity relationship (SAR) exploration, and its molecular weight (176.17 g/mol) falls within lead-like chemical space . Procurement is recommended for research groups seeking to expand oxazolo[3,2-a]pyridine chemical space beyond the saturated hexahydro and unsubstituted analogs that dominate the current literature .

Synthetic Intermediate for Fused Heterocyclic Libraries

The 6-carbonitrile group serves as a versatile synthetic handle for further transformations (e.g., hydrolysis to amide/carboxylic acid, reduction to amine, cycloaddition reactions), while the 5-oxo and 7-methyl groups modulate ring electronics . This compound can function as a key intermediate for generating diverse oxazolo[3,2-a]pyridine-derived compound libraries for high-throughput screening campaigns, where the scaffold has shown preliminary potential in antimicrobial and anticancer contexts .

Negative Control or Comparator in Leishmania MDR Reversal Studies

Although no activity data exists for this specific compound, its structural divergence from the active compound 20S (which achieved reversion indexes of 6.7–8.7 in MDR Leishmania tropica) makes it a candidate for inclusion as a structurally related negative control in follow-up SAR studies [1]. Procurement would enable researchers to probe the contribution of the 7-methyl-5-oxo-6-carbonitrile motif versus the substitution patterns known to confer MDR reversal activity.

Application
Selection Property
Validation Focus
Scaffold diversification studies
Substitution-pattern uniqueness
SAR exploration endpoints
Synthetic intermediate workflow
Carbonitrile synthetic handle
Derivatization pathway and cell-model screening endpoints
Leishmania MDR comparator studies
Structural divergence context
MDR reversal endpoint review
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